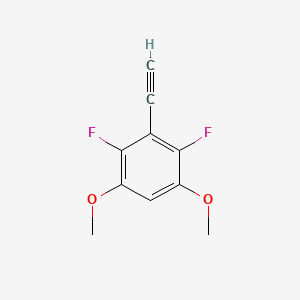

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

描述

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS: BD01403594) is a fluorinated aromatic compound featuring an ethynyl group at position 3, fluorine atoms at positions 2 and 4, and methoxy groups at positions 1 and 5. Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 198.16 g/mol. This compound is commercially available in high purity (97%) and is utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its electron-deficient aromatic core and reactive ethynyl moiety, which enables cross-coupling reactions .

属性

IUPAC Name |

3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFVIVQTNOMFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C#C)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261629 | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453211-49-8 | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453211-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at room temperature. This reaction yields the desired compound with a moderate yield of 43% .

Industrial Production Methods

化学反应分析

Types of Reactions

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form larger molecules.

Common Reagents and Conditions

Potassium Carbonate: Used as a base in the synthesis.

Methanol: Common solvent for the reactions.

Dimethyl (1-diazo-2-oxopropyl)phosphonate: A reagent used in the synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield larger aromatic compounds with extended conjugation.

科学研究应用

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene has several applications in scientific research, including:

Photoluminescent Materials: Used in the development of novel luminescent materials for optical devices and sensors.

Gas Sensitivity: Applied in gas sensing technologies due to its sensitivity and repeatability towards gases like methane and carbon monoxide.

Organic Electronics: Investigated for its electrochemical and spectral properties, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthetic Methodologies: Utilized in the synthesis of novel compounds and materials with desirable functional groups for use in metal-organic frameworks and supramolecular chemistry.

作用机制

The mechanism of action of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and properties. The difluoro and dimethoxy groups also contribute to the compound’s unique chemical behavior by affecting its electronic structure and stability .

相似化合物的比较

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

- Molecular Formula : C₉H₈BrF₂O₂

- Molecular Weight : 265.06 g/mol

- Key Differences : Replaces the ethynyl group with a bromomethyl (-CH₂Br) substituent. This substitution enhances its utility in nucleophilic alkylation reactions, as demonstrated in the synthesis of fibroblast growth factor receptor 4 (FGFR4) inhibitors .

- Synthetic Application : Acts as an alkylating agent in coupling reactions with pyrimidine derivatives (e.g., 2-bromo-4,6-dimethylpyrimidin-5-ol), achieving yields up to 67% under mild conditions (80°C, 12 h) .

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

- Molecular Formula : C₉H₁₂F₂O₃

- Molecular Weight : 206.19 g/mol

- Key Differences : Contains a spirocyclic lactone structure with fluorine atoms at positions 3 and 4. Unlike the planar benzene ring in the target compound, this molecule’s spiro architecture confers rigidity, making it a key intermediate in synthesizing Fluoromalonaldehydic Acid, a Krebs cycle inhibitor .

3-(4-Ethynylphenyl)-1,5-diphenylformazan

- Molecular Formula : C₂₀H₁₅N₅

- Molecular Weight : 325.37 g/mol

- Key Differences : Incorporates an ethynylphenyl group into a formazan backbone (N–N=N–). The extended conjugation system enables applications in dye chemistry and biological staining, diverging from the target compound’s role in small-molecule synthesis .

Reactivity and Electronic Effects

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Key Reactivity |

|---|---|---|---|

| 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | 2,4-F, ethynyl | 1,5-OCH₃ | Ethynyl participates in Sonogashira couplings; fluorine enhances electrophilicity. |

| 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene | 2,4-F, Br | 1,5-OCH₃ | Bromomethyl enables SN2 reactions; fluorine directs electrophilic substitution. |

| 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one | 3,4-F | None | Lactone ring undergoes hydrolysis to release Fluoromalonaldehydic Acid. |

- Ethynyl vs. Bromomethyl : The ethynyl group in the target compound supports metal-catalyzed cross-couplings (e.g., with aryl halides), whereas the bromomethyl group in its analog facilitates alkylation of nucleophiles (e.g., amines, thiols) .

- Methoxy Groups: The 1,5-dimethoxy substituents in the target compound enhance solubility in polar solvents compared to non-oxygenated analogs.

生物活性

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene is an organic compound characterized by a unique structure that includes two fluorine atoms, an ethynyl group, and two methoxy groups attached to a benzene ring. Its molecular formula is C_{11}H_{10}F_2O_2, with a molecular weight of approximately 198.17 g/mol. Despite its potential applications in various fields, including medicinal chemistry and materials science, there is currently limited scientific literature detailing its biological activity or mechanisms of action.

Structural Characteristics

The structural features of this compound contribute to its chemical reactivity and potential biological interactions. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Current Research Findings

As of now, there are no published studies specifically investigating the biological activity or mechanisms of action for this compound. However, preliminary insights suggest that compounds with similar structural characteristics might interact with fibroblast growth factor receptors (FGFRs) and other kinases involved in cancer cell proliferation and survival pathways.

Potential Applications

Given its structural similarities to known FGFR inhibitors, there is a hypothesis that this compound may exhibit similar biological activities. Compounds that inhibit FGFRs have been explored for their therapeutic potential in treating various cancers such as lung cancer and hormone therapy-resistant breast cancer .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Ethynyl-3,5-dimethoxybenzene | Ethynyl group at position 1 | Lacks fluorine substituents |

| 2-Fluoro-4-methoxyphenol | Methoxy group and single fluorine | More polar due to hydroxyl group |

| 2,4-Difluoro-1-methoxybenzene | Two fluorines and one methoxy | Less sterically hindered than target |

| 3-Ethynyl-2-fluoro-1-methoxybenzene | Ethynyl and single fluorine | Potentially different reactivity |

The dual fluorination combined with ethynyl functionality may enhance the reactivity and biological activity of this compound compared to other similar compounds.

Case Studies and Future Directions

While no specific case studies on this compound have been identified in the literature, ongoing research into similar compounds suggests avenues for future investigation. Studies focusing on the interaction of substituted benzene derivatives with FGFRs could provide insights into the potential therapeutic applications of this compound.

Recommendations for Future Research

- In vitro Studies : Conduct cell-based assays to evaluate the compound's effects on cancer cell lines.

- Mechanistic Studies : Investigate the binding affinity and inhibition mechanisms related to FGFRs.

- Pharmacokinetic Profiling : Assess the pharmacokinetic properties in animal models to understand absorption, distribution, metabolism, and excretion.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene, and how can yield and purity be maximized?

- Methodological Answer : Begin with a fluorinated dimethoxybenzene precursor. Protect the methoxy groups to prevent unwanted side reactions during fluorination. Introduce the ethynyl group via Sonogashira coupling, using palladium catalysts and copper iodide under inert conditions (e.g., nitrogen atmosphere). Optimize reaction time and temperature (e.g., 75–120°C) to avoid decomposition . Purify via column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor purity using HPLC or GC-MS.

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-generated chemical shifts). Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation. Discrepancies may arise from solvent effects or conformational flexibility; use deuterated solvents and variable-temperature NMR for clarity .

Q. What purification strategies effectively remove by-products like unreacted starting materials or halogenated impurities?

- Methodological Answer : Employ sequential purification steps:

Liquid-liquid extraction to isolate the organic phase from aqueous by-products.

Flash chromatography with gradient elution (e.g., hexane to ethyl acetate) to separate polar impurities.

Recrystallization using ethanol or dichloromethane/hexane mixtures to enhance crystalline purity.

Monitor each step via TLC (Rf comparison) and confirm final purity with melting point analysis and spectroscopic consistency .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis to quantify the electron-withdrawing effects of fluorine substituents on aromatic electrophilic substitution. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions like Suzuki-Miyaura coupling. Experimentally validate by synthesizing derivatives with varying fluorine positions and comparing reaction rates via kinetic studies .

Q. What computational tools can predict the compound’s metabolic stability or toxicity in biomedical applications?

- Methodological Answer : Utilize predictive platforms like BKMS_METABOLIC or PISTACHIO (referenced in PubChem workflows) to simulate metabolic pathways and identify potential toxicophores . Combine with molecular docking studies to assess interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How can this compound serve as a building block for photoactive materials (e.g., organic semiconductors)?

- Methodological Answer : Functionalize the ethynyl group via click chemistry or polymerization to create conjugated systems. Characterize optoelectronic properties using UV-Vis spectroscopy (bandgap analysis) and cyclic voltammetry (HOMO/LUMO levels). Compare with analogous structures lacking fluorine or methoxy groups to isolate substituent effects. Collaborate with computational chemists to model charge-transfer efficiency .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., reaction yields vs. computational predictions)?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity) to identify deviations from idealized conditions. Use sensitivity analysis in computational models to assess the impact of approximations (e.g., solvation models). Cross-reference with PubChem’s experimental datasets for similar fluorinated aromatics to benchmark results .

Q. What strategies validate the compound’s stability under oxidative or thermal stress in materials science applications?

- Methodological Answer : Conduct accelerated aging studies:

- Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- DSC (Differential Scanning Calorimetry) to monitor phase transitions.

- Oxidative stability tests (e.g., exposure to O₂ at elevated temperatures).

Compare degradation products with GC-MS or LC-MS profiles to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。